rac-2-Oxiraneacetic Acid Phenylmethyl Ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

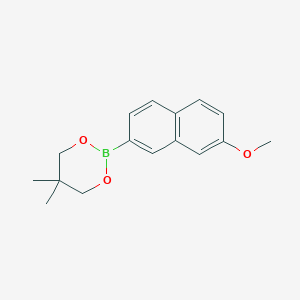

“rac-2-Oxiraneacetic Acid Phenylmethyl Ester” is an impurity in the synthesis of Dodecanedioic Acid-13C12 . It has a molecular weight of 192.21 and a molecular formula of C11H12O3 . It appears as a colourless oil .

Physical And Chemical Properties Analysis

“rac-2-Oxiraneacetic Acid Phenylmethyl Ester” is slightly soluble in chloroform, DMSO, and ethyl acetate . It is stored under an inert atmosphere in a -20°C freezer due to its hygroscopic nature .科学的研究の応用

1. Organometallic Carboxyphosphine Synthesis

The synthesis of an organometallic carboxyphosphine, rac-[2-(diphenylphosphino)ferrocenyl]acetic acid (rac-Hpfa*), involves the conversion of rac-2-oxiraneacetic acid phenylmethyl ester into various compounds, including phosphine oxide and phosphine sulfide. This synthesis plays a crucial role in creating heterobimetallic complexes with chelating carboxylate, demonstrating the compound's importance in organometallic chemistry (Štěpnička & Císařová, 2003).

2. Rosmarinic Acid Biosynthesis

Rosmarinic acid (RA), an ester of caffeic acid, is synthesized in plants and has numerous biological and pharmacological activities. Studies on its biosynthesis reveal the importance of esters like rac-2-oxiraneacetic acid phenylmethyl ester in the natural production of bioactive compounds (Petersen, 2013).

3. Enantioselective Synthesis

The compound plays a significant role in enantioselective synthesis. For example, its derivatives are used in the preparation of various chiral compounds, such as (R)- and (S)-3-Hydroxy-2-(trifluoromethyl)propionic acid, highlighting its utility in creating enantiomerically pure substances (CHIMIA, 1996).

4. Lipase-Catalyzed Resolutions

It is used in lipase-catalyzed resolutions, specifically in the study of enzymatic resolution of rac-(5-phenylfuran-2-yl)-β-alanine ethyl esters. This application demonstrates its utility in enzymatic processes that lead to stereoselective transformations (Nagy et al., 2017).

5. Chemoselective Pummerer Reactions

The compound is involved in chemoselective Pummerer reactions, where it is synthesized and utilized in reactions to create amide site α-acetoxy sulfide, showcasing its role in specialized organic reactions (Nagao et al., 2002).

特性

CAS番号 |

111006-13-4 |

|---|---|

製品名 |

rac-2-Oxiraneacetic Acid Phenylmethyl Ester |

分子式 |

C₁₁H₁₂O₃ |

分子量 |

192.21 |

同義語 |

Oxiraneacetic Acid Phenylmethyl Ester; (Oxiran-2-yl)acetic Acid Benzyl Ester; (±)-Benzyl 3,4-epoxybutyrate; Benzyl (R,S)-3,4-Epoxybutyrate |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-Methoxybenzo[pqr]tetraphene](/img/structure/B1144987.png)